2-AOA Terminal Conjugation Confers Up to 16-Fold Superior Antimicrobial Potency vs. Unmodified Peptide
Modification of a lactoferricin B-derived antimicrobial peptide with 2-aminooctanoic acid (2-AOA) improved antibacterial activity by up to 16-fold compared to the unmodified parent peptide. Furthermore, C-terminal modification consistently yielded lower MIC values than N-terminal modification across all tested pathogens [1].
| Evidence Dimension | Antibacterial activity (MIC) |
|---|---|
| Target Compound Data | C-terminally modified peptide: MIC values of 25 μg/ml (E. coli), 50 μg/ml (B. subtilis), 100 μg/ml (S. typhimurium), 200 μg/ml (P. aeruginosa), 400 μg/ml (S. aureus) [1]. |
| Comparator Or Baseline | Unmodified parent peptide: MIC values not explicitly stated but activity improved by up to 16-fold [1]; N-terminally modified peptide: MIC values always higher than C-terminal modification [1]. |
| Quantified Difference | Antibacterial activity improved by up to 16-fold compared to unmodified peptide; C-terminal MICs were consistently lower than N-terminal MICs across all tested strains [1]. |
| Conditions | Lactoferricin B-derived peptide conjugated with 2-AOA at C- or N-terminus; tested against E. coli, B. subtilis, S. typhimurium, P. aeruginosa, and S. aureus using broth microdilution assays [1]. |
Why This Matters
This demonstrates that 2-AOA is not a generic additive but a performance-critical component, where both its presence and its conjugation position dictate antimicrobial efficacy, directly influencing experimental design and peptide-based product development.
- [1] Almahboub, S. A., et al. (2018). Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity. Applied Microbiology and Biotechnology, 102(2), 789–799. View Source
